molecular formula C23H28N4O4S B7714470 1-Benzyl-4-{4-methoxy-3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]benzenesulfonyl}piperazine

1-Benzyl-4-{4-methoxy-3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]benzenesulfonyl}piperazine

Cat. No.: B7714470
M. Wt: 456.6 g/mol
InChI Key: XAEVFVXQYHGCJF-UHFFFAOYSA-N
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Description

1-Benzyl-4-{4-methoxy-3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]benzenesulfonyl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-{4-methoxy-3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]benzenesulfonyl}piperazine typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,2,4-oxadiazole ring.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, often using benzyl chloride and a suitable base.

    Sulfonylation: The benzenesulfonyl group is introduced through a sulfonylation reaction, typically using benzenesulfonyl chloride and a base.

    Methoxylation: The methoxy group is introduced via a methylation reaction, often using methyl iodide and a base.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired piperazine derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-{4-methoxy-3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]benzenesulfonyl}piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1-Benzyl-4-{4-methoxy-3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]benzenesulfonyl}piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-{4-methoxy-3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]benzenesulfonyl}piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Cellular Pathways: Influencing signaling pathways and gene expression.

Comparison with Similar Compounds

    1-Benzyl-4-phenylpiperazine: Similar structure but lacks the oxadiazole and methoxy groups.

    4-Methoxybenzenesulfonylpiperazine: Similar structure but lacks the benzyl and oxadiazole groups.

    1,2,4-Oxadiazole Derivatives: Compounds containing the oxadiazole ring but with different substituents.

Uniqueness: 1-Benzyl-4-{4-methoxy-3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]benzenesulfonyl}piperazine is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the oxadiazole ring, benzyl group, and methoxy group makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

5-[5-(4-benzylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]-3-propan-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4S/c1-17(2)22-24-23(31-25-22)20-15-19(9-10-21(20)30-3)32(28,29)27-13-11-26(12-14-27)16-18-7-5-4-6-8-18/h4-10,15,17H,11-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEVFVXQYHGCJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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